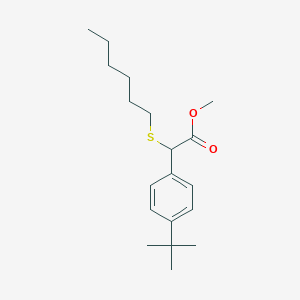
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate is an organic compound with a complex structure that includes a tert-butylphenyl group, a hexylsulfanyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-tert-butylphenyl bromide with hexylthiol in the presence of a base to form 4-tert-butylphenyl hexyl sulfide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl ring may also engage in π-π interactions with aromatic residues in proteins, affecting their function .
相似化合物的比较
Similar Compounds
- Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylpropionate
- Methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylsuccinate
Uniqueness
The presence of both a sulfanyl group and an acetate ester makes it versatile for various chemical transformations and applications .
属性
分子式 |
C19H30O2S |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
methyl 2-(4-tert-butylphenyl)-2-hexylsulfanylacetate |
InChI |
InChI=1S/C19H30O2S/c1-6-7-8-9-14-22-17(18(20)21-5)15-10-12-16(13-11-15)19(2,3)4/h10-13,17H,6-9,14H2,1-5H3 |
InChI 键 |
JVASFVCJXRAVKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)
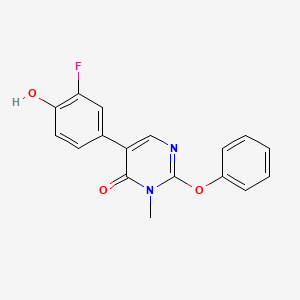
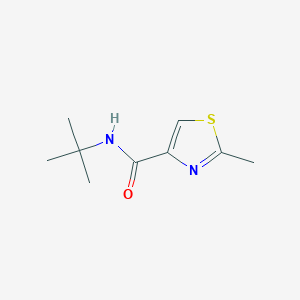
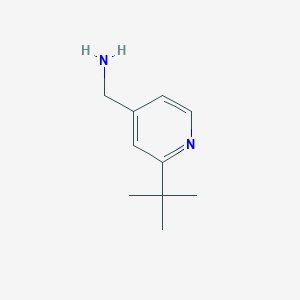
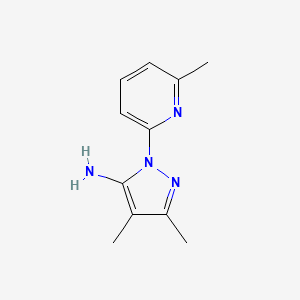
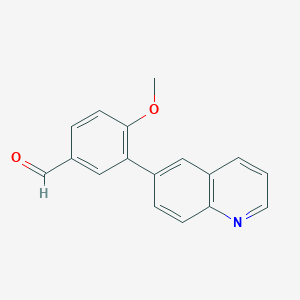
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)
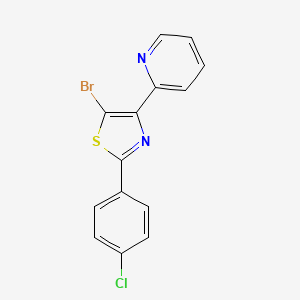
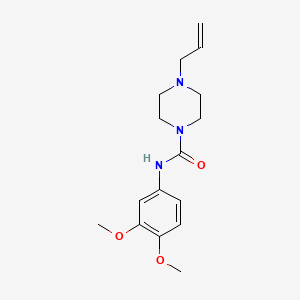
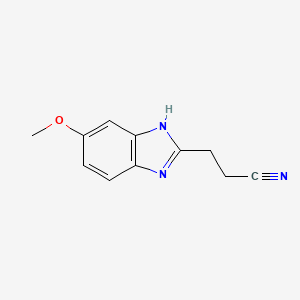
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)
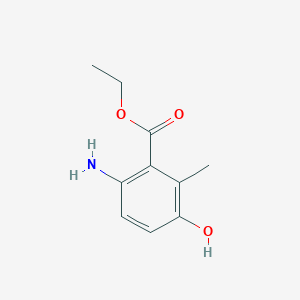
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)
